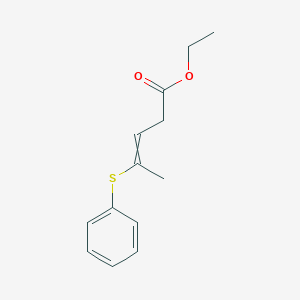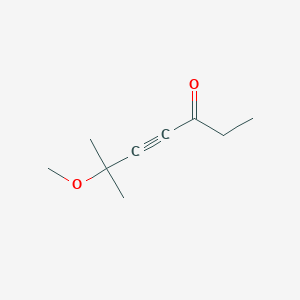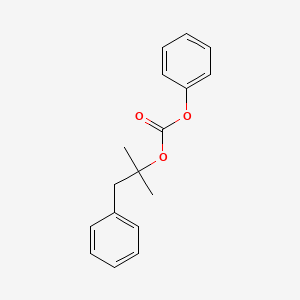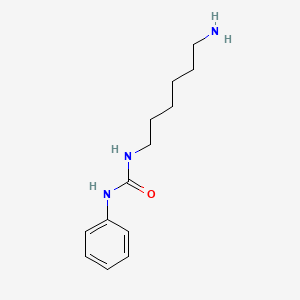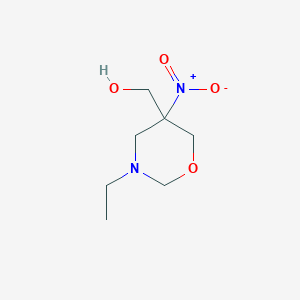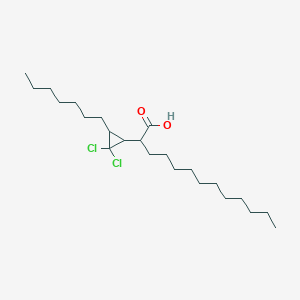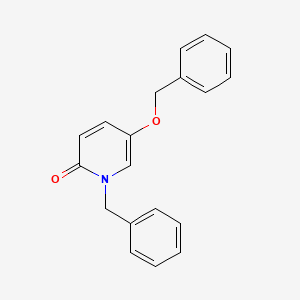![molecular formula C15H13Br B14347317 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene CAS No. 92497-32-0](/img/structure/B14347317.png)
1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene is an organic compound with the molecular formula C15H13Br It is a derivative of benzene, where a bromine atom is attached to the benzene ring, and a 4-methylphenyl group is connected via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene can be synthesized through several methods. One common approach involves the bromination of 2-[2-(4-methylphenyl)ethenyl]benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or dichloromethane, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
- Substituted benzene derivatives.
- Aldehydes or carboxylic acids from oxidation.
- Ethyl-substituted benzene from reduction.
Scientific Research Applications
1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethenyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene: Similar structure but with the bromine atom at a different position on the benzene ring.
2-Bromo-4’-methylacetophenone: Contains a bromine atom and a 4-methylphenyl group but with a different linkage.
2-Bromo-4’-methoxyacetophenone: Similar structure with a methoxy group instead of a methyl group.
Uniqueness: 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethenyl linkage
Properties
CAS No. |
92497-32-0 |
|---|---|
Molecular Formula |
C15H13Br |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-bromo-2-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13Br/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,1H3 |
InChI Key |
CTVWBRYWJYPDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


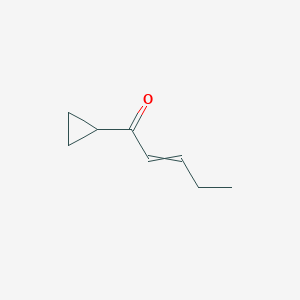
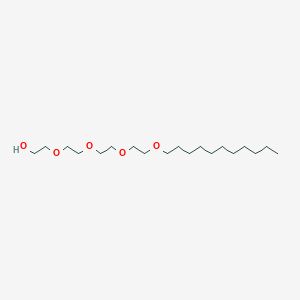
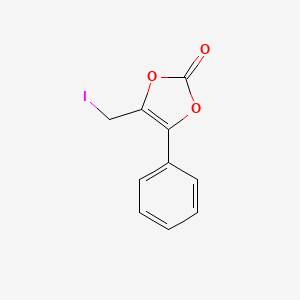
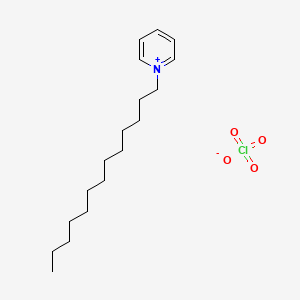
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
